(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane
Description
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a benzyloxy group at the para position, a fluorine atom at the meta position, and a methyl group adjacent to the sulfur atom. Notably, this compound is listed as discontinued in commercial catalogs, with CymitQuimica indicating discontinuation across all stock quantities as of 2025 . Limited direct data on its biological or industrial applications are available, necessitating comparative analysis with structurally related compounds.
Properties
Molecular Formula |
C15H15FOS |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-fluoro-2-methyl-1-methylsulfanyl-4-phenylmethoxybenzene |
InChI |
InChI=1S/C15H15FOS/c1-11-14(18-2)9-8-13(15(11)16)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
BCUNCCBRUFAWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The selective introduction of a fluorine atom at the desired position on the phenyl ring.
Methylation: The addition of a methyl group to the phenyl ring.
Sulfur Introduction: The attachment of a methylsulfane group to the phenyl ring.
Each of these steps requires specific reagents and conditions, such as the use of benzyl chloride for benzylation, fluorinating agents like N-fluorobenzenesulfonimide (NFSI), and methylating agents like methyl iodide. The final step often involves the use of sulfur-containing reagents like dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyloxy group or the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated or de-fluorinated derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the methylsulfane group can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Sulfane Derivatives with Varied Substituents
Sulfane compounds with analogous structures but differing substituents provide insight into the role of functional groups. For example:
- (3-Methylbut-2-en-1-yl)(4-(trifluoromethyl)phenyl)sulfane (3ja) : This compound features a trifluoromethyl group (strong electron-withdrawing) and an alkenyl chain. The trifluoromethyl group enhances stability against metabolic degradation compared to benzyloxy groups, making it relevant in agrochemical research .
- 4-((3-Methylbut-2-en-1-yl)thio)benzoic acid (3ka): The carboxylic acid substituent introduces polarity, enabling applications in polymer chemistry or as a synthetic intermediate.
Key Difference : The target compound’s benzyloxy group may sterically hinder interactions in catalytic processes compared to smaller substituents like trifluoromethyl.
Chloro vs. Fluoro Substitution
The European patent EP 4374877 A2 (2024) describes 4-(Benzyloxy)-3-chlorobenzaldehyde derivatives used in pharmaceutical intermediates . Replacing fluorine with chlorine in the meta position alters electronic and steric properties:
- Steric Effects : Chlorine’s larger atomic radius (0.79 Å vs. fluorine’s 0.64 Å) may reduce binding affinity in enzyme-active sites compared to fluorine.
Implication : The target compound’s fluorine substituent could enhance metabolic stability in drug design compared to chloro analogs.
Benzophenone Derivatives with Fluorine and Methyl Groups
The benzophenone derivative (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone () shares fluorine and methyl substituents with the target compound. Single-crystal X-ray studies confirm its anti-fungal and anti-inflammatory activities, attributed to the electron-withdrawing fluoro group enhancing interaction with biological targets . Unlike the sulfane compound, the carbonyl group in benzophenones enables hydrogen bonding, critical for receptor binding.
Structural Insight: The absence of a carbonyl group in the target sulfane may limit its hydrogen-bonding capacity, reducing bioactivity compared to benzophenones.
Sulfur-Containing Pharmaceuticals
Sulfanyl and sulfamoyl compounds, such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone, highlight the role of sulfur in medicinal chemistry. These compounds often target enzymes or receptors via covalent or non-covalent interactions . The methylsulfane group in the target compound lacks the sulfonamide or thiazole moieties seen in active pharmaceuticals, suggesting lower inherent bioactivity without further functionalization.
Data Table: Structural and Functional Comparison
*Molecular weights calculated using atomic masses (C=12.01, H=1.01, O=16.00, S=32.07, F=19.00, Cl=35.45).
Biological Activity
(4-(Benzyloxy)-3-fluoro-2-methylphenyl)(methyl)sulfane is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxy group and a fluorine atom, which are crucial for its biological activity. The presence of these functional groups enhances its binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis, although detailed studies are ongoing to elucidate the exact pathways involved.
Antioxidant Activity
The compound also demonstrates antioxidant properties. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzyloxy group enhances its affinity for certain enzymes and receptors, potentially leading to inhibition or activation of these targets. Ongoing research aims to map out these interactions more precisely, which could reveal new therapeutic pathways.
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings. This positions the compound as a promising candidate for developing new antimicrobial therapies.
Study 2: Antioxidant Mechanism
A recent study published in Molecules explored the antioxidant capacity of this compound using various in vitro assays. The compound demonstrated significant scavenging activity against DPPH radicals and showed protective effects on human cell lines exposed to oxidative stressors. These findings suggest potential applications in formulations aimed at reducing oxidative damage in clinical scenarios .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane | Bromo substitution | Moderate antimicrobial activity |
| (4-(Benzyloxy)-2-fluorophenyl)(methyl)sulfane | Different fluorine position | Enhanced antioxidant properties |
| (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane | Bromo and fluoro substitutions | Limited therapeutic applications |
This table highlights how variations in structure can influence biological activity, emphasizing the potential of this compound as a superior candidate for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
